molecular formula C8H8CaNO6P B1679949 Pyridoxal calcium phosphate CAS No. 5913-70-2

Pyridoxal calcium phosphate

Cat. No.: B1679949
CAS No.: 5913-70-2
M. Wt: 285.20 g/mol
InChI Key: FHUYQVNATYLYKD-UHFFFAOYSA-L
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Description

Pyridoxal calcium phosphate is a form of vitamin B6, also known as Pyridoxal 5’ phosphate (PLP) . It is a water-soluble vitamin found naturally in many foods, as well as added to foods and supplements . It is the active coenzyme form and most common measure of B6 blood levels in the body . PLP assists more than 100 enzymes to perform various functions, including the breakdown of proteins, carbohydrates, and fats; maintaining normal levels of homocysteine (since high levels can cause heart problems); and supporting immune function and brain health .


Synthesis Analysis

Pyridoxal 5’-phosphate (PLP) is an essential cofactor for numerous enzymes involved in a diversity of cellular processes in living organisms . The presence of pdxS and pdxT genes, which are implicated in deoxyxylulose 5-phosphate (DXP)-independent pathway of PLP biosynthesis, has been identified . In the presence of ammonia, the synthase alone displays an exceptional polymorphic synthetic ability in carrying out a complex set of reactions, including pentose and triose isomerization, imine formation, ammonia addition, aldol-type condensation, cyclization, and aromatization, that convert C3 and C5 precursors into the cofactor B6 vitamer .


Molecular Structure Analysis

The molecular weight of this compound is 285.200 and its chemical formula is C8H8NO6P . The structure of Pyridoxal 5’-phosphate (PLP) shows a type III TIM barrel fold, exhibiting structural homology with several other PLP-dependent enzymes . The PLP-binding site of FnYggS, the sulfate ion was coordinated by the conserved residues Ser201, Gly218, and Thr219, which were positioned to provide the binding moiety for the phosphate group of PLP .


Chemical Reactions Analysis

PLP functions as a coenzyme in many enzymatic processes, including decarboxylation, deamination, transamination, racemization, and others . The chemical mechanisms for PLP-mediated reactions have been well elaborated and accepted with an emphasis on the pure chemical steps . The ε-amino group of the lysine residue and the aldehyde group of PLP forms a Schiff-base structure .


Physical and Chemical Properties Analysis

The physical stability of DCPD, the baseline characterization of DCPD and dibasic calcium phosphate anhy-drate (DCPA; CaHPO4) was conducted by thermogravimetric analysis, differential scanning calorimetry and X-ray diffractometry .

Scientific Research Applications

Neurological Applications

  • Epilepsy and Neurological Disorders : Pyridoxal phosphate, a form of Pyridoxal calcium phosphate, is essential for over 100 enzyme-catalyzed reactions in the body, including neurotransmitter synthesis. Its inadequacy in the brain can cause neurological dysfunctions, particularly epilepsy (Clayton, 2006).

  • Impact on Sympathetic Stimulation and Hypertension : Studies indicate that Pyridoxal phosphate plays a role in the formation of neurotransmitters like gamma-aminobutyric acid, serotonin, dopamine, and norepinephrine. Deficiency in Pyridoxal phosphate has been linked to hypertension due to sympathetic stimulation (Paulose et al., 1988).

Biochemical Research

  • Role in Enzyme Function : Pyridoxal phosphate is crucial for the proper folding and function of various enzymes. Its absence or deficiency can lead to the malfunction of these enzymes, impacting numerous metabolic processes (Oppici et al., 2015).

Vascular Health

  • Vascular Calcification and Kidney Health : Pyrophosphate, related to Pyridoxal phosphate, is a potent inhibitor of vascular calcification, significant in conditions like renal failure. It has been shown to reduce the calcium content in calcified aortas significantly (O'Neill et al., 2011).

Hormonal Interactions

  • Interaction with Hormone Receptors : Pyridoxal phosphate can inhibit the binding of certain hormone receptors to substrates, impacting their function and signaling pathways. For example, it can modify the avian progesterone receptor and affect its interactions (Nishigori & Toft, 1979).

Cellular Effects

  • Inhibition of Cell Proliferation and Hormone Secretion : Pyridoxal phosphate can inhibit cell proliferation and hormone secretion in certain cell types, such as pituitary cells. This indicates its potential in regulating cell growth and hormonal activities (Ren & Melmed, 2006).

Combination Therapies

  • Use in Combination Therapies : In certain cases, Pyridoxal phosphate is used in combination with other treatments. For instance, it has been combined with ACTH therapy for infantile spasms, showing significant control in seizure activities (Takuma, 1998).

Bone and Mineral Metabolism

  • Role in Bone and Mineral Metabolism : Research shows that Pyridoxal phosphate can affect bone and mineral metabolism, with implications in conditions like osteoporosis and bone resorption (Ezra & Golomb, 2000).

Detoxification

  • Antidote for Various Toxicities : Pyridoxal phosphate has been studied as an antidote for several toxic substances, including cyanide and certain drugs, demonstrating its potential in detoxification processes (Keniston et al., 1987).

Mechanism of Action

Pyridoxal principally in the form of the coenzyme pyridoxal 5’-phosphate, is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemogloblin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Future Directions

Given the importance of phosphate in various biological processes and diseases, novel approaches to improve phosphate management are needed . Several new nonbinder therapies that target intestinal phosphate absorption pathways have been developed . These include EOS789, which acts on the transcellular pathway, and tenapanor, which targets the dominant paracellular pathway .

Properties

IUPAC Name

calcium;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO6P.Ca/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUYQVNATYLYKD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8CaNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207870
Record name Pyridoxal calcium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5913-70-2
Record name Pyridoxal calcium phosphate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxal calcium phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDOXAL CALCIUM PHOSPHATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJ4V52LB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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